
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of EMG-1 is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. EMG-1 has been found to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, EMG-1 has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of EMG-1 for lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for the development of cancer therapeutics with minimal side effects. However, one of the limitations of EMG-1 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research on EMG-1. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of EMG-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EMG-1 treatment. Additionally, further studies are needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, EMG-1 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of EMG-1 involves a multistep process that has been extensively studied for its use in the treatment of cancer. EMG-1 has been found to have several biochemical and physiological effects, making it a promising candidate for the development of cancer therapeutics with minimal side effects. Further research is needed to fully understand the mechanism of action of EMG-1 and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
EMG-1 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 2-bromoethyl ethyl ether with 2-methylphenylboronic acid, followed by the reaction of the resulting compound with 2-ethoxyphenyl isocyanate. The final step involves the reaction of the resulting compound with methylsulfonyl chloride to yield EMG-1.
Applications De Recherche Scientifique
EMG-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is its potential use in the treatment of cancer. EMG-1 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapeutics.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-12-8-6-10-15(17)19-18(21)13-20(25(3,22)23)16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKJYKYBKHGHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6180455 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


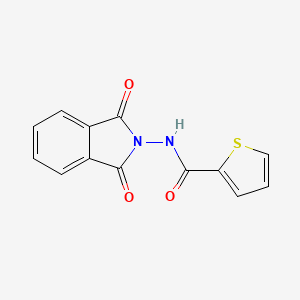
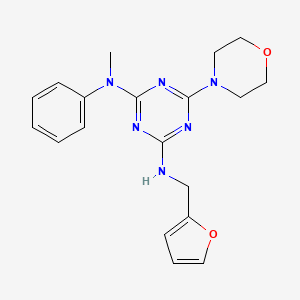
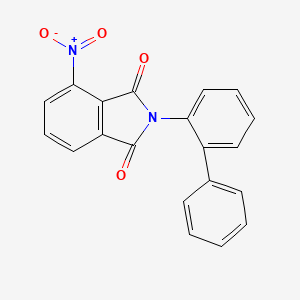
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
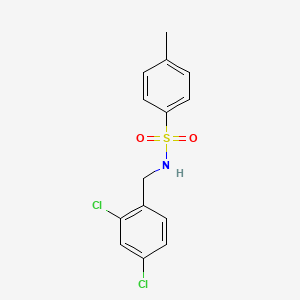

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
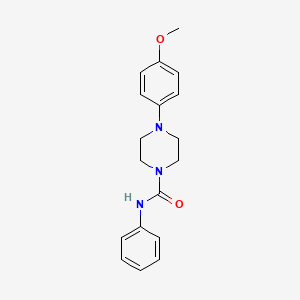
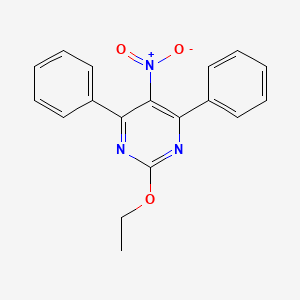
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)